molecular formula C30H26D6F6N4O B1191659 Netupitant D6

Netupitant D6

Cat. No.: B1191659
M. Wt: 584.63
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Netupitant D6 is the deuterium labeled Netupitant(CID-6451149), which is a highly potent and selective, orally active neurokinin-1 receptor antagonist.

Scientific Research Applications

NK1 Receptor Antagonist Efficacy

Netupitant, a novel NK1 receptor antagonist, has been extensively studied for its efficacy in preventing chemotherapy-induced nausea and vomiting (CINV). Studies have shown that netupitant, when combined with palonosetron (a 5-HT3 receptor antagonist), significantly improves the prevention of CINV in comparison to palonosetron alone. This combination, known as NEPA, was found to be effective over multiple cycles of chemotherapy, indicating its potential as a reliable antiemetic treatment in oncology (Hesketh et al., 2014); (Gralla et al., 2014).

Brain Receptor Occupancy and Metabolism

Research involving positron emission tomography (PET) imaging has been conducted to evaluate the brain receptor occupancy and disposition of netupitant. Studies demonstrate that netupitant achieves a high degree of NK1 receptor occupancy in the brain, suggesting its potency in targeting NK1 receptors. Additionally, netupitant is extensively metabolized in the liver, mainly through the hepatic/biliary route, and to a lesser extent via the kidneys (Spinelli et al., 2013).

Pharmacokinetics and Metabolization Pattern

Netupitant undergoes extensive metabolism, forming various phase I and II metabolites. Studies have explored its pharmacokinetic profile, mass balance recovery, and excretion pathways. A study utilizing [14C]NETU indicated rapid absorption and primary elimination via feces, with extensive formation of metabolites such as N-demethylated NETU, NETU N-oxide, and monohydroxy NETU. These findings provide insights into the drug’s metabolism and elimination pathways, crucial for understanding its pharmacological behavior (Giuliano et al., 2012).

Electrochemical Simulation of Metabolization

An innovative approach to studying netupitant’s metabolism involves electrochemical simulation, aimed at elucidating its oxidative metabolization pattern. This method successfully mimicked liver enzyme-mediated reactions like N-dealkylation, hydroxylation, and N-oxidation. The results from this study contribute to understanding potential metabolites responsible for netupitant’s effects and pave the way for synthesizing these metabolites for further research (Chira et al., 2021).

Drug Interaction Potential

Investigations into netupitant’s drug interaction potential reveal its effects on the metabolism of other drugs such as palonosetron, dexamethasone, and oral contraceptives. These studies are vital for determining the safe and effective use of netupitant in combination with other medications commonly administered in chemotherapy settings (Vouis et al., 2012).

Properties

Molecular Formula

C30H26D6F6N4O

Molecular Weight

584.63

Origin of Product

United States

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